

Eniporide solubility in saline and stability

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Compound Focus: Eniporide

CAS No.: 176644-21-6

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Solubility and Formulation of Eniporide

The table below summarizes the available quantitative solubility data for **Eniporide** (as **Eniporide** hydrochloride) in different solvents and formulations, primarily sourced from a chemical supplier's assay [1].

Table 1: Eniporide Hydrochloride Solubility and Formulation Data

Solvent / Formulation	Solubility	Concentration	Notes / Protocol
Water	~4.17 mg/mL [1]	~11.69 mM [1]	-
DMSO	~55 mg/mL [1]	~154.14 mM [1]	Preparation of stock solutions.
Formulation 1	≥ 2.75 mg/mL [1]	≥ 7.71 mM [1]	Protocol: Sequentially add drug to 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline. Clear solution [1].
Formulation 2	≥ 2.75 mg/mL [1]	≥ 7.71 mM [1]	Protocol: Sequentially add drug to 10% DMSO + 90% (20% SBE-β-CD in Saline). Clear solution [1].

Solvent / Formulation	Solubility	Concentration	Notes / Protocol
Formulation 3	≥ 2.75 mg/mL [1]	≥ 7.71 mM [1]	Protocol: Sequentially add drug to 10% DMSO + 90% Corn Oil. Clear solution [1].
Phosphate Buffered Saline (PBS)	3.33 mg/mL [1]	9.33 mM [1]	Clear solution achieved with ultrasonication (<60°C) [1].

Experimental Protocols

Here are detailed methodologies for key experiments involving **Eniporide**, reconstructed from clinical trial and preclinical data.

Protocol 1: Preparation of Clinical Intravenous Formulation

This protocol is based on the method used in the ESCAMI clinical trial, where **Eniporide** was administered intravenously to patients with acute myocardial infarction [2].

- **Objective:** To prepare a stable, sterile IV formulation for human administration.
- **Materials:** **Eniporide** drug substance, sterile water for injection, 0.9% saline for dilution (if required), pH adjustment agents.
- **Procedure:**
 - Weigh the appropriate amount of **Eniporide** to achieve the desired clinical dose (e.g., 100 mg or 150 mg, as used in the ESCAMI trial) [2].
 - Dissolve the drug in sterile water for injection or saline to the required concentration.
 - Adjust the solution to physiological pH (approximately 7.4) using appropriate, biocompatible acid or base.
 - Filter the final solution through a 0.22 μ m sterile filter into a sterile IV bag.
 - Administer via intravenous infusion over 10 minutes [2]. In the ESCAMI trial, the infusion was timed to be completed at least 10 minutes before primary angioplasty or at least 15 minutes after the start of thrombolytic therapy [2].

Protocol 2: In Vivo Efficacy Assessment in Myocardial Infarction Models

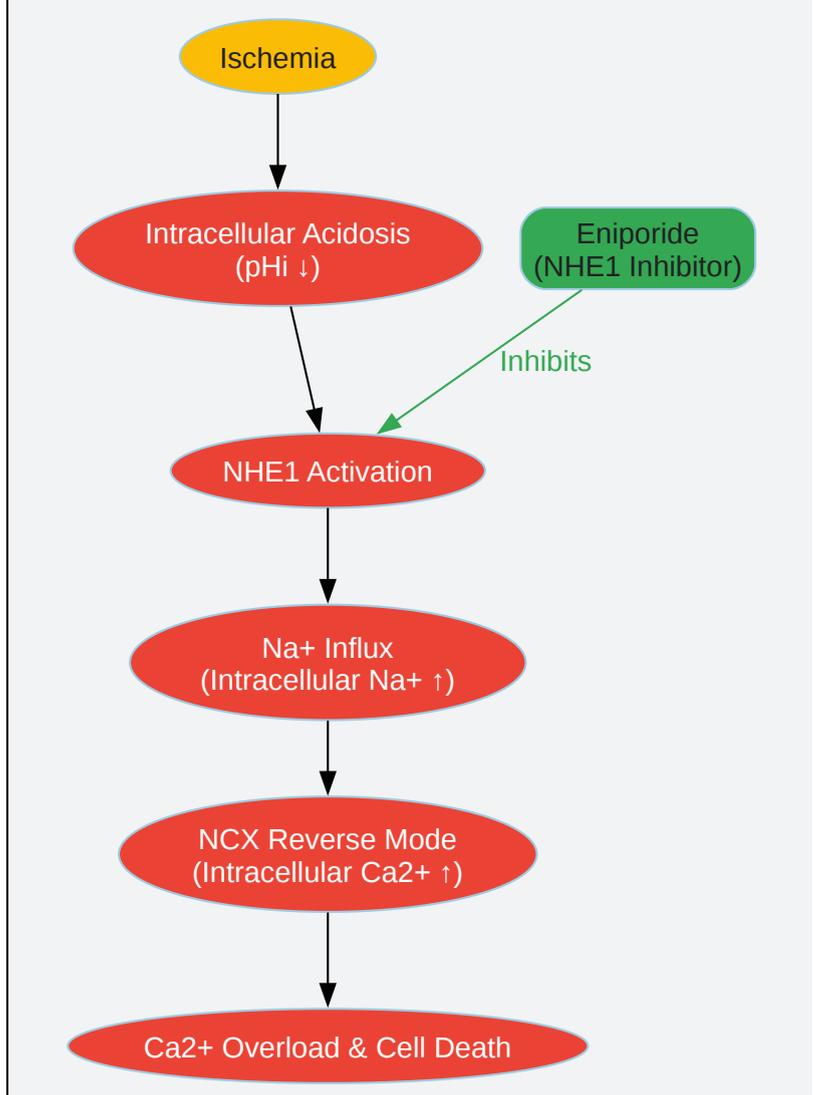
This protocol outlines the use of **Eniporide** in animal models of ischemia-reperfusion injury, which is fundamental to its cardioprotective mechanism investigation.

- **Objective:** To evaluate the effect of **Eniporide** on infarct size in an in vivo myocardial infarction model.
- **Animal Model:** Male Wistar or Sprague-Dawley rats (250-300 g) [3].
- **Surgical Procedure:**
 - Anesthetize and ventilate the animal.
 - Perform a left thoracotomy to expose the heart.
 - Induce ischemia by occluding the left anterior descending coronary artery (LAD) for a defined period (e.g., 35 minutes) [3].
- **Dosing Regimen:**
 - Prepare **Eniporide** in a suitable vehicle (e.g., saline-based solution from Protocol 1).
 - Administer via intravenous bolus or a 5-minute infusion through the jugular vein.
 - The critical **therapeutic window** is immediately before reperfusion. Dosing 10 minutes before the release of the LAD occlusion has been shown to be effective in reducing infarct size [3].
- **Endpoint Analysis:**
 - After 24 hours of reperfusion, excise the heart.
 - Determine the **area at risk (AAR)** by Evans Blue dye perfusion.
 - Determine **infarct size (IS)** within the AAR by staining with triphenyltetrazolium chloride (TTC).
 - Calculate the primary outcome measure as **IS/AAR (%)** [3].

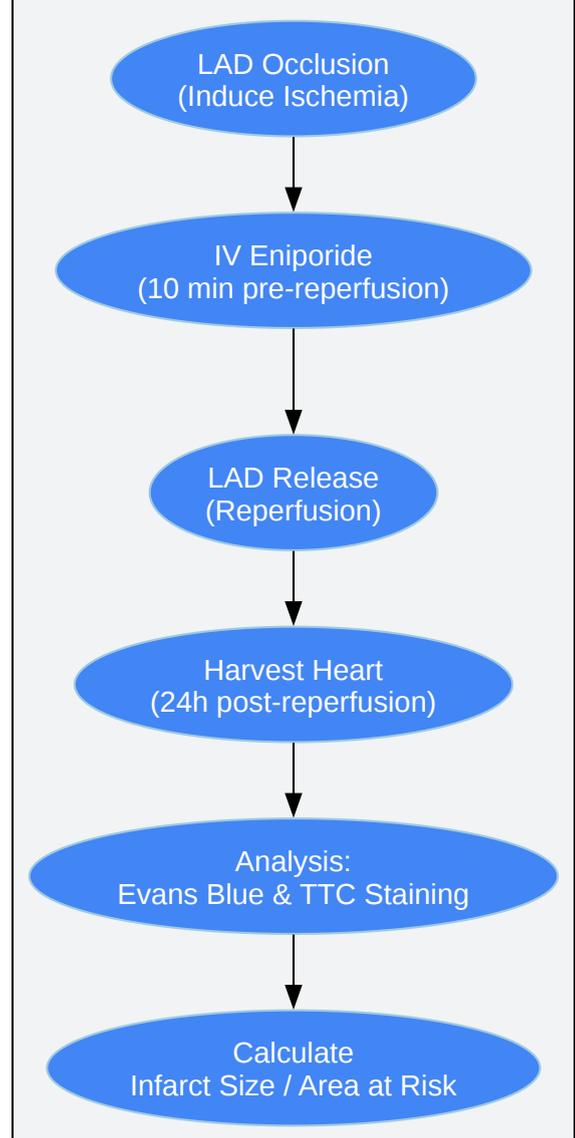
Mechanism of Action and Experimental Workflow

Eniporide is a selective inhibitor of the Na⁺/H⁺ exchanger isoform 1 (NHE1). The following diagram illustrates its role in ischemia-reperfusion injury and a typical in vivo experiment workflow.

Mechanism of Ischemia-Reperfusion Injury & Eniporide Action



In Vivo Efficacy Experiment Workflow



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Key Considerations and Data Gaps

- **Stability Data:** The search results do not contain specific stability data for **Eniporide** (e.g., shelf life, solution stability over time, or conditions for degradation). This parameter is critical for protocol development and must be established empirically for your specific formulations.
- **Clinical Outcome:** While **Eniporide** was well-tolerated in clinical trials, the ESCAMI trial concluded that it did **not** show a significant reduction in infarct size or improvement in clinical outcomes in patients with ST-elevation myocardial infarction (STEMI) compared to placebo, despite promising preclinical results [2]. This highlights the challenge of translating cardioprotective agents from bench to bedside.
- **Vehicle Considerations:** For preclinical studies requiring higher doses limited by solubility, note that other cardioprotective compounds (like TRO40303) have used specialized vehicles like Intralipid 30 (IL30) to achieve sufficient exposure [3]. The choice of vehicle can impact both solubility and bioavailability.

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References

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